molecular formula C8H12N2O B3087001 (3,4,5-trimethyl-1H-pyrazol-1-yl)acetaldehyde CAS No. 1170098-09-5

(3,4,5-trimethyl-1H-pyrazol-1-yl)acetaldehyde

Cat. No. B3087001
CAS RN: 1170098-09-5
M. Wt: 152.19 g/mol
InChI Key: VYDRVWSQHZOUDK-UHFFFAOYSA-N
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Description

“(3,4,5-trimethyl-1H-pyrazol-1-yl)acetaldehyde” is a chemical compound with the molecular formula C8H12N2O and a molecular weight of 152.19 . It is characterized by a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . The exact structure would require further analysis using techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

“this compound” has a predicted boiling point of 248.6±28.0 °C and a predicted density of 1.06±0.1 g/cm3 . It also has a predicted pKa value of 3.31±0.10 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetaldehyde, as part of the broader family of pyrazolyl compounds, plays a significant role in the synthesis of heterocyclic compounds. These compounds are critical in pharmaceuticals, agrochemicals, and dyes due to their biological and chemical properties. Research has demonstrated methods for constructing heterocyclic compounds like tetrahydrobenzo[b]pyrans, which are significant in drug discovery due to their pharmacological properties. The synthesis involves multi-component reactions using organocatalysts, highlighting the compound's utility in creating valuable heterocyclic compounds with potential applications in green chemistry due to the use of water and ethanol as solvents [H. Kiyani, 2018].

Role in Medicinal Chemistry

Pyrazoline derivatives, closely related to the chemistry of this compound, are noted for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. These compounds are synthesized through reactions involving aldehydes and have shown significant potential as leads for new therapeutic agents. The synthesis of these derivatives demonstrates the compound's importance in drug discovery, offering pathways to developing novel drugs with enhanced efficacy and safety profiles [A. M. Dar & Shamsuzzaman, 2015].

Polymerization and Material Science Applications

Research into the polymerization of aldehydes, including those with complex structures like this compound, has opened new avenues in material sciences. These studies focus on creating polymers with specific properties for industrial applications, ranging from coatings to plastic materials with enhanced durability and resistance to environmental factors. The investigations into the mechanisms of polymerization and the properties of resulting polymers underscore the compound's versatility beyond pharmaceutical applications [P. Kubisa et al., 1980].

Insights into Biochemical Processes

This compound and its derivatives also provide insights into biochemical processes, including the metabolism of ethanol and the formation of acetaldehyde, a critical aspect of alcohol consumption's physiological effects. Studies on genetic polymorphisms related to ethanol metabolism have implications for understanding individual variations in alcohol tolerance and the risk of developing alcoholism, offering potential targets for therapeutic intervention [E. Quertemont, 2004].

properties

IUPAC Name

2-(3,4,5-trimethylpyrazol-1-yl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6-7(2)9-10(4-5-11)8(6)3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDRVWSQHZOUDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)CC=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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